molecular formula C5H12ClF2N B2570653 (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride CAS No. 869334-34-9

(2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride

Cat. No. B2570653
CAS RN: 869334-34-9
M. Wt: 159.6
InChI Key: DVZXECSZXQCXPG-BYPYZUCNSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Techniques like thermal analysis and physical property measurement are used .

Scientific Research Applications

Fluorinated Amino Acids Synthesis

Pigza, Quach, and Molinski (2009) describe the stereoselective synthesis of valuable fluorinated amino acids, starting from 4,4,4-trifluoro-3-methylbutanoic acid, which shares structural similarities with (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride. This process involves the conversion to a chiral oxazoline, oxidative rearrangement, and hydrogenation, highlighting the compound's utility in creating configurationally pure hydrochloride salts of amino acids (Pigza, Quach, & Molinski, 2009).

Environmental Impact Studies

Research by Ruan et al. (2015) on the environmental behaviors and potential adverse effects of fluorinated substances, including polyfluorinated ether sulfonates, underlines the importance of understanding the environmental impact of fluorinated compounds like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride (Ruan et al., 2015).

Novel Synthetic Approaches

Scherer, Yamanouchi, and Onox (1990) discuss a novel technique for synthesizing perfluorochemicals, which could be applicable to compounds like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride. This method involves liquid-phase photofluorination with elemental fluorine, demonstrating an alternative approach to classical fluorination methods (Scherer, Yamanouchi, & Onox, 1990).

Complex Formation Studies

Castaneda, Denisov, and Schreiber (2001) investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, which could provide insights into the behavior of (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in similar environments (Castaneda, Denisov, & Schreiber, 2001).

Amination Kinetics

Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol, which could be relevant for understanding the reactivity of (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in polymer chemistry (Kawabe & Yanagita, 1971).

Aminating Agents Studies

George and Lappert (1969) demonstrated the effectiveness of aminostannanes as aminating agents via metathetical ligand-exchange reactions. This research could provide a context for the use of fluorinated amines like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in similar reactions (George & Lappert, 1969).

Mechanism of Action

This is typically used in the context of bioactive compounds. It involves understanding how the compound interacts with biological systems or targets .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a chemical compound. They include information on the compound’s reactivity, toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures .

properties

IUPAC Name

(2S)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEXRMQFEAIETM-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride

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